2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid
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Overview
Description
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C32H33N3O15 and its molecular weight is 699.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O15/c1-18-3-5-21(33(13-28(36)37)14-29(38)39)24(9-18)47-7-8-48-25-10-19(4-6-22(25)34(15-30(40)41)16-31(42)43)32(46-2)20-11-26-27(50-17-49-26)12-23(20)35(44)45/h3-6,9-12,32H,7-8,13-17H2,1-2H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFXLINOSVTFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)OC)N(CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908440 |
Source
|
Record name | 2,2'-{[2-(2-{2-[Bis(carboxymethyl)amino]-5-[methoxy(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103471-64-3 |
Source
|
Record name | Nitr 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103471643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-{[2-(2-{2-[Bis(carboxymethyl)amino]-5-[methoxy(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: These complexes are of great interest in the field of molecular magnetism. The interaction between the metal ion and the radical can lead to interesting magnetic behaviors, such as ferromagnetism, antiferromagnetism, and even single-molecule magnet behavior. [, , , ] Understanding these interactions can contribute to the development of new magnetic materials with potential applications in data storage, spintronics, and quantum computing.
A: Researchers commonly use techniques like variable-temperature magnetic susceptibility measurements, electron spin resonance (ESR) spectroscopy, and muon spin rotation (μSR) to investigate the magnetic properties of these complexes. [, , ] These techniques provide information about the magnetic interactions, spin states, and magnetic ordering temperatures of the materials.
A: The magnetic properties of these complexes are highly sensitive to the nature of the metal ion and the substituents on the nitronyl nitroxide ligand. [, ] For example, changing the metal ion from copper(II) to nickel(II) can alter the strength and nature of the magnetic exchange interactions. Similarly, introducing electron-donating or electron-withdrawing groups on the nitronyl nitroxide ligand can influence the spin density distribution and the magnetic coupling between the metal ion and the radical.
A: One challenge is the air and moisture sensitivity of both the metal precursors and the nitronyl nitroxide radicals, which often necessitates the use of inert atmosphere techniques during synthesis. [, , ] Another challenge is obtaining single crystals suitable for X-ray diffraction, which is crucial for determining the molecular structure and understanding the magnetic interactions.
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